molecular formula C22H25FN4O2S2 B11934395 Zandatrigine CAS No. 2154406-04-7

Zandatrigine

Cat. No.: B11934395
CAS No.: 2154406-04-7
M. Wt: 460.6 g/mol
InChI Key: UCSHINHOAVARGQ-SFHVURJKSA-N
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Preparation Methods

The synthesis of Zandatrigine involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Zandatrigine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zandatrigine has several scientific research applications, including:

Mechanism of Action

Zandatrigine exerts its effects by selectively inhibiting the sodium channel protein type 8 subunit alpha (SCN8A). This inhibition reduces the excitability of neurons, thereby decreasing the likelihood of seizure activity. The compound’s molecular targets include the voltage-gated sodium channels, particularly the Nav1.6 subtype . By blocking these channels, this compound helps to stabilize neuronal membranes and prevent abnormal electrical activity.

Comparison with Similar Compounds

Zandatrigine is unique in its selective inhibition of the Nav1.6 sodium channel, which distinguishes it from other sodium channel inhibitors. Similar compounds include:

This compound’s specificity for the Nav1.6 subtype makes it a promising candidate for targeted therapies with potentially fewer side effects compared to less selective sodium channel inhibitors.

Properties

2154406-04-7

Molecular Formula

C22H25FN4O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

4-[[(3S)-1-benzylpyrrolidin-3-yl]-methylamino]-2-fluoro-5-methyl-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1

InChI Key

UCSHINHOAVARGQ-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1N(C)[C@H]2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4

Canonical SMILES

CC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4

Origin of Product

United States

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